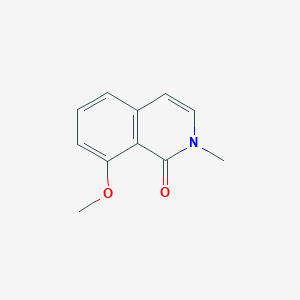

8-Methoxy-2-methylisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-7-6-8-4-3-5-9(14-2)10(8)11(12)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDMIFTTXPQQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxy 2 Methylisoquinolin 1 2h One and Its Derivatives

Established Synthetic Routes to the Isoquinolinone Scaffold

The isoquinolinone framework is a prevalent structural motif in numerous natural products and pharmacologically active molecules, driving the development of a multitude of synthetic approaches. rsc.org These methods can be broadly categorized into classical cyclization and annulation strategies and more contemporary transition metal-catalyzed syntheses.

Traditional Cyclization and Annulation Strategies

Classical methods for the construction of the isoquinoline (B145761) ring system, some of which have been adapted for isoquinolinone synthesis, include named reactions that have been foundational in heterocyclic chemistry. researchgate.net Annulation protocols, which involve the formation of a new ring onto a pre-existing one, are a common strategy. mdpi.com These reactions often involve the intramolecular cyclization of suitably functionalized precursors. For instance, intramolecular cyclization of phosphorylated aromatic carboxamides promoted by a base represents one such approach. mdpi.com

Another key strategy is the [4+2] cycloaddition, a powerful tool for the formation of six-membered rings. researchgate.net In the context of isoquinolinone synthesis, this can involve the reaction of benzamides with alkynes, leading to the desired heterocyclic core through C-H and N-H bond activation. mdpi.com The Robinson annulation, a tandem Michael addition and aldol (B89426) condensation, has also been adapted in an "aza-Robinson" strategy for the synthesis of fused bicyclic amides, which are structurally related to isoquinolinones. nih.gov

These traditional methods, while effective, can sometimes require harsh reaction conditions or multiple steps, which has spurred the development of more efficient catalytic approaches.

Transition Metal-Catalyzed Syntheses of Isoquinoline Derivatives

The advent of transition metal catalysis has revolutionized the synthesis of isoquinolines and their derivatives, offering milder reaction conditions, improved efficiency, and greater functional group tolerance. bohrium.combohrium.com A wide array of transition metals, including palladium, rhodium, ruthenium, copper, nickel, cobalt, and iron, have been employed to catalyze the construction of the isoquinoline scaffold. bohrium.combohrium.comresearchgate.net

A prominent strategy involves the transition metal-catalyzed [4+2] annulation of benzamides with alkynes via C-H/N-H activation. mdpi.com Rhodium and ruthenium complexes have proven particularly effective in this transformation. mdpi.com For example, rhodium-catalyzed oxidative coupling of benzamides with internal alkynes, often in the presence of a copper co-oxidant, provides a direct route to N-substituted isoquinolinones. mdpi.com Nickel-catalyzed cyclocondensation of ortho-halobenzamides with alkynes also affords N-substituted isoquinolinone derivatives in good to high yields. mdpi.com

More recently, the focus has shifted towards the use of more abundant and less toxic 3d-transition metals like cobalt, manganese, iron, nickel, and copper as sustainable alternatives to precious metals. bohrium.com These catalysts have been successfully applied in various annulation reactions to construct the isoquinoline core. bohrium.com For instance, cobalt-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones has been achieved at ambient temperature using N-chloroamides and vinyl acetate (B1210297) as an acetylene (B1199291) surrogate. researchgate.net

The table below summarizes some of the key transition metals and their roles in isoquinolinone synthesis.

| Transition Metal | Catalytic Approach | Starting Materials | Product Type |

| Rhodium (Rh) | Oxidative [4+2] annulation via C-H/N-H activation | Benzamides and internal alkynes | N-substituted isoquinolinones |

| Nickel (Ni) | Cyclocondensation | ortho-halobenzamides and alkynes | N-substituted isoquinolinones |

| Palladium (Pd) | Tandem reactions, annulation with arynes | Various | Benzo-fused isoquinolines |

| Copper (Cu) | Intramolecular cyclization | 2-haloaryloxime acetates and β-dicarbonyls | Isoquinoline N-oxides |

| Cobalt (Co) | Redox-neutral synthesis | N-chloroamides and vinyl acetate | 3,4-unsubstituted isoquinolin-1(2H)-ones |

Specific Synthetic Approaches for 8-Methoxy-2-methylisoquinolin-1(2H)-one

While general methods for isoquinolinone synthesis are well-documented, specific strategies can be tailored for the synthesis of this compound. These approaches often involve modifications of established reactions to accommodate the specific substitution pattern of the target molecule.

Pomeranz-Fritsch-like Cyclization Approaches

The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com This reaction proceeds through the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine, followed by cyclization and aromatization. wikipedia.org While the traditional Pomeranz-Fritsch reaction yields fully aromatic isoquinolines, modifications to this protocol can provide access to related structures, including isoquinolinones and their dihydro derivatives. nih.gov

For the synthesis of this compound, a Pomeranz-Fritsch-like approach could be envisioned starting from 2-methoxybenzaldehyde (B41997) and a suitable N-methylated aminoacetal derivative. The subsequent cyclization under acidic conditions would lead to the formation of the isoquinoline core. The specific conditions, such as the choice of acid catalyst and reaction temperature, would be crucial in directing the reaction towards the desired isoquinolinone product. A modified procedure using trimethylsilyltriflate (TMSOTf) and an amine base has been shown to activate dimethylacetals under mild conditions, allowing for the preparation of a broad range of 1,2-dihydroisoquinoline (B1215523) products, which can be precursors to isoquinolinones. nih.gov

Michael Addition Reactions in Isoquinolinone Synthesis

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction is highly versatile and has been employed in the synthesis of a wide array of cyclic and acyclic compounds. organic-chemistry.org In the context of isoquinolinone synthesis, the Michael addition can be a key step in constructing the carbon skeleton of the molecule.

One plausible strategy for the synthesis of this compound via a Michael addition would involve the reaction of a nucleophilic precursor, such as a malonate derivative, with an appropriately substituted α,β-unsaturated ester or amide. The resulting adduct could then undergo subsequent cyclization and functional group manipulation to afford the target isoquinolinone. The intramolecular version of the Michael reaction is particularly powerful for the construction of cyclic systems. masterorganicchemistry.com

Photo-Induced Radical Cascade Amidation/Cyclization Methodologies for Isoquinolinone-1,3-diones

Recent advancements in photochemistry have led to the development of novel methods for the synthesis of heterocyclic compounds under mild and environmentally benign conditions. rsc.org Photo-induced radical cascade reactions have emerged as a powerful tool for the construction of complex molecular architectures. rsc.org

Specifically, a photocatalytic protocol for the synthesis of amide-functionalized isoquinoline-1,3-diones has been developed. rsc.orgrsc.org This method involves a cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical, generated from oxamic acids using an organic photosensitizer. rsc.orgrsc.org The reaction proceeds through a radical-mediated pathway, involving sequential radical addition, aryl cyclization, and amidation to afford the target compounds. rsc.orgrsc.org This approach offers several advantages, including mild reaction conditions and a broad substrate scope. rsc.org

While this methodology directly yields isoquinoline-1,3-diones, it highlights the potential of photo-induced radical cyclizations in the synthesis of the broader isoquinolinone class. organic-chemistry.orgnih.gov A similar strategy, potentially starting from a precursor with the desired methoxy (B1213986) and N-methyl substituents, could be envisioned for the synthesis of this compound.

Derivatization Strategies of the this compound Core

The this compound framework offers several sites for modification, allowing for the systematic exploration of structure-activity relationships. Derivatization strategies are crucial for fine-tuning the pharmacological profile of molecules based on this scaffold.

Regioselective functionalization is key to controlling the precise location of new substituents on the isoquinolinone ring system. The electronic nature of the this compound core, with its electron-rich aromatic ring and electron-deficient pyridinone ring, dictates the preferred sites of reaction.

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for the regioselective modification of heterocyclic compounds. For 8-substituted quinolines, including those with alkoxy groups, metal-free halogenation has been shown to occur selectively at the C5 position. rsc.orgresearchgate.net This method, utilizing reagents like trihaloisocyanuric acids, proceeds under mild conditions and offers a direct route to 5-halo-8-methoxy-2-methylisoquinolin-1(2H)-ones. rsc.orgresearchgate.net These halogenated derivatives can then serve as versatile intermediates for further diversification through cross-coupling reactions.

Transition-metal-catalyzed C-H arylation, particularly with rhodium(III) catalysts, has been successfully applied to 8-methylquinolines for the introduction of aryl groups at the methyl position. While this specific functionalization is not directly applicable to the N-methyl group of this compound, it highlights the potential for directed C-H activation on the isoquinoline core. For instance, directing groups at the 8-position can guide functionalization to specific sites. rsc.orgresearchgate.net

Influence of the Methoxy Group: The 8-methoxy group is an ortho-, para-directing group, which would typically activate the C7 and C5 positions towards electrophilic substitution. However, the pyridinone ring is electron-deficient, making electrophilic aromatic substitution on the carbocyclic ring challenging. Conversely, the pyridinone ring is susceptible to nucleophilic attack.

Table 1: Regioselective Functionalization Reactions

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type |

| Halogenation | Trihaloisocyanuric acid, room temperature | C5 | 5-Halo-8-methoxy-2-methylisoquinolin-1(2H)-one |

| C-H Arylation | Rh(III) catalyst, diazo compounds | (Requires directing group) | Arylated this compound |

The introduction of a wide array of substituents onto the this compound skeleton is essential for developing a library of compounds for biological screening. This can be achieved through the modification of existing functional groups or by direct introduction of new ones.

Cross-Coupling Reactions: The halogenated derivatives obtained from regioselective halogenation are valuable precursors for introducing diverse substituents via cross-coupling reactions. For example, a 5-bromo-8-methoxy-2-methylisoquinolin-1(2H)-one could undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups at the C5 position. Similarly, Buchwald-Hartwig amination could be employed to introduce various amino functionalities.

Modification of the Methoxy Group: The 8-methoxy group itself can be a handle for derivatization. Cleavage of the methyl ether, typically with reagents like boron tribromide (BBr₃), would yield the corresponding 8-hydroxy-2-methylisoquinolin-1(2H)-one. This phenolic hydroxyl group can then be further functionalized, for instance, by alkylation or acylation, to introduce a variety of ether and ester functionalities.

Table 2: Introduction of Diverse Substituents

| Starting Material | Reaction Type | Reagents and Conditions | Introduced Substituent |

| 5-Bromo-8-methoxy-2-methylisoquinolin-1(2H)-one | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group at C5 |

| 5-Bromo-8-methoxy-2-methylisoquinolin-1(2H)-one | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group at C5 |

| This compound | Ether Cleavage | BBr₃ | Hydroxyl group at C8 |

| 8-Hydroxy-2-methylisoquinolin-1(2H)-one | Alkylation | Alkyl halide, base | Alkoxy group at C8 |

Fusing additional heterocyclic rings onto the this compound core can lead to novel chemical entities with potentially enhanced biological activities. The reactivity of the isoquinolinone scaffold provides several avenues for such annulation reactions.

Pyrazolo[4,3-c]quinolines: The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves the construction of the pyrazole (B372694) ring onto a pre-existing quinoline (B57606) or isoquinolinone core. semanticscholar.orgnih.govresearchgate.netmdpi.com For instance, a 4-chloro-3-formyl-8-methoxy-2-methylisoquinolin-1(2H)-one could serve as a key intermediate. Reaction with hydrazine (B178648) or substituted hydrazines would lead to the formation of the fused pyrazole ring, yielding a pyrazolo[4,3-c]quinolin-4-one derivative. semanticscholar.org

Oxazolo[4,5-c]isoquinolin-5-ones: Similarly, the construction of an oxazole (B20620) ring fused to the isoquinolinone core can be envisioned. researchgate.netrsc.orgnih.gov Starting from a 4-amino-3-hydroxy-8-methoxy-2-methylisoquinolin-1(2H)-one, reaction with a suitable one-carbon synthon, such as a carboxylic acid or its derivative, could lead to the formation of the fused oxazole ring.

Table 3: Formation of Fused Heterocyclic Frameworks

| Fused Heterocycle | Key Intermediate | Reaction |

| Pyrazolo[4,3-c]quinolin-4-one | 4-Chloro-3-formyl-8-methoxy-2-methylisoquinolin-1(2H)-one | Condensation with hydrazine |

| Oxazolo[4,5-c]isoquinolin-5-one | 4-Amino-3-hydroxy-8-methoxy-2-methylisoquinolin-1(2H)-one | Cyclization with a C1 synthon |

Stereochemical Considerations in this compound Synthesis

The introduction of stereocenters into the this compound framework is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Stereocontrol can be achieved through various asymmetric synthesis strategies.

Diastereoselective Alkylation: One common approach to introduce a chiral center is through the diastereoselective alkylation of an enolate. charettelab.ca For instance, if a chiral auxiliary is attached to the nitrogen atom instead of a methyl group, the resulting enolate can be alkylated with high diastereoselectivity. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched alkylated product. The use of Evans' oxazolidinone auxiliaries is a well-established method for achieving high levels of stereocontrol in such transformations. williams.eduscielo.org.mx

Enantioselective Reduction: If a double bond is present in the pyridinone ring, for example in a 3,4-dihydro-8-methoxy-2-methylisoquinolin-1(2H)-one, its enantioselective reduction can establish a stereocenter. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess.

Use of Chiral Pool Starting Materials: An alternative strategy involves the use of enantiomerically pure starting materials from the chiral pool. For example, a chiral amino acid could be elaborated through a sequence of reactions to construct the this compound core with a predefined stereocenter.

Table 4: Stereochemical Control in Synthesis

| Method | Key Step | Chiral Source |

| Diastereoselective Alkylation | Alkylation of a chiral enolate | Chiral auxiliary on the nitrogen atom |

| Enantioselective Reduction | Asymmetric hydrogenation of a C=C bond | Chiral catalyst |

| Chiral Pool Synthesis | Multi-step synthesis from a chiral starting material | Enantiomerically pure natural product (e.g., amino acid) |

Advanced Characterization and Analytical Techniques for 8 Methoxy 2 Methylisoquinolin 1 2h One and Its Analogues

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized for the complete structural assignment of 8-Methoxy-2-methylisoquinolin-1(2H)-one and its analogues.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected in the aromatic region for the protons on the isoquinolinone core, as well as distinct singlets for the methoxy (B1213986) and N-methyl groups.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum of this compound would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the N-methyl carbon.

| ¹H NMR Data for Isoquinolinone Analogues | |

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic-H | 6.5 - 8.5 |

| Methoxy-H (O-CH₃) | 3.8 - 4.1 |

| N-Methyl-H (N-CH₃) | 3.0 - 3.5 |

| ¹³C NMR Data for Isoquinolinone Analogues | |

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Aromatic/Vinylic-C | 100 - 150 |

| Methoxy-C (O-CH₃) | 55 - 60 |

| N-Methyl-C (N-CH₃) | 30 - 40 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Isotopic Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule.

For this compound, with a molecular formula of C₁₁H₁₁NO₂, the expected monoisotopic mass would be approximately 189.0790 g/mol . HRMS analysis would aim to confirm this exact mass, thereby verifying the molecular formula. The mass spectrum may also show characteristic fragment ions resulting from the loss of groups such as a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

| Mass Spectrometry Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Theoretical Exact Mass (Monoisotopic) | 189.07898 u |

| Expected Molecular Ion [M]⁺• or [M+H]⁺ | m/z 189 or 190 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl group of the lactam, the C-O bond of the methoxy group, the aromatic C-H bonds, and the C-N bond.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Amide/Lactam) Stretch | 1640 - 1680 |

| C-O (Aryl Ether) Stretch | 1230 - 1270 (asymmetric) & 1020 - 1075 (symmetric) |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (from -CH₃) | 2850 - 3000 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation of the target compound from reaction byproducts and starting materials, as well as for the assessment of its purity.

Flash Column Chromatography for Isolation

Flash column chromatography is a widely used purification technique in synthetic chemistry. scispace.com For the isolation of this compound, a silica (B1680970) gel stationary phase is typically employed. The mobile phase, or eluent, is a mixture of solvents, with the polarity being optimized to achieve effective separation. Common solvent systems for compounds of similar polarity include mixtures of ethyl acetate (B1210297) and petroleum ether, or dichloromethane (B109758) and methanol. The progress of the separation is monitored by thin-layer chromatography (TLC).

| Typical Flash Column Chromatography Parameters for Isoquinolinone Purification | |

| Parameter | Description |

| Stationary Phase | Silica Gel (60-200 mesh) |

| Mobile Phase (Eluent) | Gradients of non-polar and polar solvents (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) |

| Detection | UV light (254 nm) or staining reagents |

Advanced Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an invaluable tool for purity assessment and for the analysis of complex mixtures.

An LC-MS method for the analysis of this compound would typically utilize a reversed-phase column (e.g., C18). The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile, often with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency. The mass spectrometer detector would confirm the mass of the eluting compound and can provide quantitative data. This technique is highly sensitive and can detect impurities at very low levels.

| Typical LC-MS Parameters for Isoquinolinone Analysis | |

| Parameter | Description |

| LC Column | Reversed-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from high aqueous to high organic content |

| MS Detector | Electrospray Ionization (ESI) in positive ion mode |

| MS Analysis | Full scan mode to detect all ions and/or selected ion monitoring (SIM) for targeted analysis |

Investigations into the Biological Potential and Mechanisms of Action of Isoquinolinone Derivatives General Approaches

Broad Spectrum Biological Activity Assessment Methodologies

The initial step in evaluating the pharmacological potential of novel isoquinolinone derivatives typically involves screening them across a broad range of biological assays. These high-throughput methods are designed to identify promising compounds for further development.

In vitro screening is a cornerstone of modern drug discovery, allowing for the rapid assessment of a compound's biological activity in a controlled laboratory setting. researchoutreach.org For isoquinolinone derivatives, these platforms are primarily used to evaluate their effects on cell viability, proliferation, and other cellular processes.

A common approach is to test the compounds against a panel of human cancer cell lines to determine their antiproliferative or cytotoxic effects. nih.govmdpi.com For instance, the antiproliferative activity of newly synthesized isoquinoline (B145761) derivatives can be evaluated using assays like the CCK-8 (Cell Counting Kit-8) assay, which measures cell viability. In one study, a library of 533 isoquinoline derivatives was screened against the SKOV3 ovarian cancer cell line, leading to the identification of two compounds that inhibited cell proliferation in a concentration-dependent manner. nih.gov

The National Cancer Institute (NCI) has established a screening panel of 60 human cancer cell lines, which is a valuable resource for assessing the broad-spectrum anticancer potential of novel compounds. Several cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives were evaluated using this panel, with one compound demonstrating potent antiproliferative activity against cell lines representing leukemia, melanoma, and various cancers of the lung, colon, central nervous system, ovary, kidney, breast, and prostate. mdpi.com

The following interactive table summarizes the in vitro anticancer activity of selected isoquinolinone derivatives.

| Compound | Cell Line(s) | Activity | Reference |

| 3-Biphenyl-N-methylisoquinolin-1-one | Five human cancer cell lines | Potent anticancer activity | nih.gov |

| Compound 9a (cyano-substituted pyrrolo[2,1-a]isoquinoline) | NCI-60 human cancer cell line panel | Broad-spectrum antiproliferative activity | mdpi.com |

| B01002 | SKOV3 ovarian cancer cells | IC50 of 7.65 µg/mL | nih.gov |

| C26001 | SKOV3 ovarian cancer cells | IC50 of 11.68 µg/mL | nih.gov |

Many isoquinolinone derivatives exert their biological effects by inhibiting the activity of specific enzymes. semanticscholar.org Therefore, enzyme inhibition assays are crucial for identifying the molecular targets of these compounds and for understanding their mechanism of action.

Kinase Inhibition Assays: Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. researchoutreach.org The inhibitory activity of isoquinolinone derivatives against various kinases can be determined using methods like the ADP-Glo™ kinase assay. mdpi.com This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound. nih.gov For example, a series of pyrazolo[3,4-g]isoquinoline derivatives were assayed for their inhibitory potency against a panel of kinases, revealing that some compounds were potent inhibitors of Haspin, CLK1, DYRK1A, and CDK9. nih.gov

PARP Inhibition Assays: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a validated strategy for the treatment of certain cancers. nih.gov The inhibitory activity of isoquinolinone derivatives against PARP can be measured using an ELISA-based assay that detects the synthesis of poly(ADP-ribose) (PAR). windows.net This assay typically uses immobilized histone proteins as a substrate for PARP, and the amount of PAR produced is quantified using an anti-PAR antibody. windows.net The chemiluminescent signal generated is proportional to the PARP activity. windows.net

The table below presents examples of isoquinolinone derivatives and their enzyme inhibitory activities.

| Compound Class | Target Enzyme | Assay Method | Key Findings | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A, CDK9 | ADP-Glo™ kinase assay | Identification of potent inhibitors with varying selectivity profiles. | nih.gov |

| Isoquinolinone and Naphthyridinone Analogues | PARP1 | Biochemical and cellular assays | Discovery of a highly potent and orally bioavailable PARP1 inhibitor. | nih.gov |

| Benzoisoquinolinones | Chk1 kinase | Enzymatic assays | Identification of potent and selective Chk1 inhibitors. | lookchem.com |

Receptor binding assays are used to determine the affinity and selectivity of a compound for a specific receptor. merckmillipore.com These assays are essential for characterizing the pharmacological profile of isoquinolinone derivatives that may act on G-protein coupled receptors (GPCRs), ion channels, or other receptor types.

A common method is the competitive radioligand binding assay. merckmillipore.com In this assay, a cell membrane preparation containing the receptor of interest is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., an isoquinolinone derivative). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. A lower Ki or IC50 value indicates a higher binding affinity. malvernpanalytical.com

For example, a series of isoquinoline derivatives were evaluated for their binding affinity to the CRTH2 receptor, a G-protein coupled receptor involved in allergic inflammation. nih.gov The results showed that one of the compounds, TASP0376377, had a potent binding affinity with an IC50 of 19 nM. nih.gov Similarly, benz[f]isoquinoline (B1616488) analogues have been synthesized and tested for their affinity for the sigma recognition site, with one compound showing an exceptionally high affinity of 0.25 nM. nih.gov

| Compound | Target Receptor | Assay Type | Affinity (IC50/Ki) | Reference |

| TASP0376377 | CRTH2 | Radioligand binding assay | IC50 = 19 nM | nih.gov |

| trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz[f]isoquinoline | Sigma recognition site | Radioligand binding assay | Ki = 0.25 nM | nih.gov |

| BU98008 | Imidazoline-1 binding site | Radioligand binding assay | Selective for I1BS | pa2online.org |

Exploration of General Modes of Action for Isoquinolinone Scaffolds

Understanding the general modes of action of the isoquinolinone scaffold is crucial for the rational design of new derivatives with improved potency and selectivity. This is primarily achieved through structure-activity relationship (SAR) studies.

SAR studies involve the synthesis of a series of analogues of a lead compound with systematic modifications of its chemical structure. nih.gov These analogues are then tested for their biological activity, and the results are used to identify the key structural features that are important for activity. For example, in a study of isoquinolinone-type anticancer agents, it was found that a biphenyl (B1667301) group at the 3-position of the isoquinolinone ring was crucial for potent activity. nih.gov

In another study on N-(2-arylethyl) isoquinoline derivatives as antagonists of the human scavenger receptor CD36, SAR analysis indicated that a methoxyl group at the 7-position and a hydroxyl group at the 6- or 8-position were favorable for good activity. nih.gov

The development of PARP inhibitors based on the isoquinolinone scaffold also heavily relied on SAR studies. nih.gov By systematically modifying the substituents on the isoquinolinone ring, researchers were able to optimize the compounds for both biochemical and cellular potency, as well as for their pharmacokinetic properties. nih.gov These studies led to the discovery of a novel and highly potent PARP1 inhibitor that demonstrated significant antitumor efficacy in preclinical models. nih.gov

Structure Activity Relationship Sar Studies of 8 Methoxy 2 Methylisoquinolin 1 2h One Analogues

Impact of Methoxy (B1213986) Group Positioning on Biological Potential

Studies on related heterocyclic structures have consistently shown that varying the position of a methoxy substituent leads to significant changes in biological efficacy. researchgate.net For instance, moving the methoxy group from the C-8 position to other positions, such as C-6 or C-7, would alter the molecule's dipole moment and its ability to interact with specific residues in a target's binding pocket. The C-8 position places the methoxy group peri to the N-methyl group, which can influence the planarity and conformational preferences of the entire ring system. An analogue with a methoxy group at the C-6 or C-7 position might exhibit a different binding mode or affinity due to these altered electronic and steric profiles.

| Analogue | Methoxy Position | Anticipated Impact on Biological Potential |

| Parent Compound | C-8 | Establishes a baseline activity profile based on specific electronic and steric interactions. |

| Analogue A | C-7 | May alter binding affinity; potential for new hydrogen bond interactions depending on target topology. |

| Analogue B | C-6 | Could significantly change the electronic distribution, potentially impacting target recognition and binding. |

| Analogue C | C-5 | Likely to introduce different steric clashes and electronic effects compared to the C-8 position. |

Influence of N-Methyl Substitution on Molecular Interactions

The substitution at the nitrogen atom of the isoquinolinone ring is pivotal for modulating molecular interactions and pharmacokinetic properties. The N-methyl group in 8-Methoxy-2-methylisoquinolin-1(2H)-one contributes to the molecule's lipophilicity and sterically influences the conformation of adjacent groups.

Replacing the N-methyl group with a simple hydrogen atom (N-H) would introduce a hydrogen bond donor capability, which could form new interactions with a biological target. Conversely, this change would decrease lipophilicity and could alter membrane permeability. Introducing larger alkyl groups (e.g., N-ethyl, N-propyl) would increase steric bulk and lipophilicity. researchgate.net This increased bulk could either enhance binding through favorable van der Waals interactions or reduce activity by preventing the molecule from fitting into a constrained binding site. These modifications highlight the delicate balance between steric, electronic, and physicochemical properties conferred by the N-substituent.

| Substituent at N-2 | Key Property Changes | Potential Influence on Molecular Interactions |

| -CH₃ (Methyl) | Baseline lipophilicity and steric profile. | Defines the existing interaction profile with the target. |

| -H (Hydrogen) | Increased polarity, introduces H-bond donor capability. | May form new hydrogen bonds, potentially increasing affinity if the target has a suitable acceptor. |

| -CH₂CH₃ (Ethyl) | Increased lipophilicity and steric bulk. | Could enhance hydrophobic interactions or cause steric hindrance, altering binding affinity. |

Analysis of Aromatic Ring Substituents on Activity Modulation

The introduction of various substituents onto the benzene (B151609) ring of the isoquinolinone core is a common strategy to modulate biological activity. researchgate.net Both electron-donating and electron-withdrawing groups can significantly alter the electronic character of the ring system, thereby influencing how the molecule interacts with its biological target. researchgate.net

For example, adding an electron-withdrawing group like a nitro (-NO₂) or a chloro (-Cl) group can decrease the electron density of the aromatic ring, potentially affecting π-π stacking interactions. nih.gov Conversely, an electron-donating group like an amino (-NH₂) or hydroxyl (-OH) group would increase electron density. The position of these substituents is also crucial, as they can introduce steric effects or create new opportunities for hydrogen bonding, which can either enhance or diminish biological activity.

| Substituent at C-5 | Electronic Nature | Predicted Effect on Activity |

| -H | Neutral | Baseline activity. |

| -Cl (Chloro) | Electron-withdrawing | May alter π-π stacking interactions and introduce new halogen bonds, potentially increasing activity. |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Significantly reduces electron density; may enhance specific polar interactions but could also be detrimental. |

| -NH₂ (Amino) | Electron-donating | Increases electron density; introduces a hydrogen bond donor, potentially improving target binding. |

Conformational Analysis and Its Correlation with Observed Biological Profiles

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological function. For isoquinolinone derivatives, a relatively planar conformation is often favored for effective interaction with target sites, such as intercalating with DNA or fitting into the active site of an enzyme. nih.gov

The conformation of this compound is influenced by its substituents. The peri-interaction between the C-8 methoxy group and the N-2 methyl group can create steric strain that may cause slight distortions from perfect planarity. mdpi.com This specific conformation dictates the spatial orientation of the molecule's functional groups, which must be precisely aligned to complement the binding site of a biological target. Molecular modeling studies suggest that the cytotoxicity of related compounds, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606), is dependent on its ability to fit into the PI3K/AKT/mTOR signaling pathway proteins, an interaction governed by its specific 3D structure. mdpi.com Any significant deviation from the optimal conformation, perhaps caused by the introduction of bulky substituents, could lead to a decrease or complete loss of biological activity.

| Conformational Feature | Structural Determinant | Correlation with Biological Profile |

| Ring Planarity | The fused bicyclic isoquinolinone core. | A high degree of planarity is often required for intercalation or fitting into flat binding pockets. |

| Dihedral Angle (C8-O-CH₃) | Free rotation around the C8-O bond. | The preferred angle determines the orientation of the methoxy group, affecting steric and electronic interactions. |

| Out-of-Plane Distortion | Steric repulsion between bulky substituents (e.g., at C-5 or C-7). | Significant distortion can disrupt the optimal shape for target binding, leading to reduced activity. |

Exploration of Bioisosteric Replacements within the Isoquinolinone Core

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a molecule's properties while retaining its fundamental biological activity. cambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has similar physical or chemical characteristics. nih.gov

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| C-1 Carbonyl (C=O) | Thiocarbonyl (C=S) | Alters bond polarity, size, and hydrogen bonding capacity. |

| C-8 Methoxy (-OCH₃) | Hydroxyl (-OH) | Introduces a hydrogen bond donor, increases polarity. |

| C-8 Methoxy (-OCH₃) | Fluoro (-F) | Mimics the steric size but alters electronic properties significantly. |

| Isoquinolinone Core | Quinazolinone Core | Changes the position of the nitrogen atom in the heterocyclic ring, potentially altering binding modes. |

Computational Chemistry and Rational Drug Design Approaches for 8 Methoxy 2 Methylisoquinolin 1 2h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein's active site. This technique evaluates the binding affinity and interaction patterns, offering critical insights into the compound's mechanism of action. For isoquinoline (B145761) derivatives, docking studies have been instrumental in elucidating their potential as inhibitors for various therapeutic targets.

In silico studies on isoquinoline-based compounds have demonstrated their potential to interact with a range of biological targets. For instance, docking simulations of various isoquinoline derivatives against the SARS-CoV-2 main protease (Mᵖʳᵒ) revealed interactions with key catalytic residues. nih.govbenthamdirect.com Similarly, studies targeting enzymes like leucine (B10760876) aminopeptidase (B13392206) (LAP) have shown that isoquinoline scaffolds can form hydrogen bonds and coordinate with metal ions within the active site, which is essential for inhibitory activity. nih.gov Docking of chalcones incorporating a thiadiazolyl isoquinoline moiety has identified potential binding affinities for targets like cyclin-dependent kinase 2 (CDK2) and the epidermal growth factor receptor tyrosine kinase (EGFR-TK) domain. nih.gov

A typical molecular docking study for 8-Methoxy-2-methylisoquinolin-1(2H)-one would involve preparing its 3D structure and docking it into the binding pocket of a selected protein target. The results would predict the binding energy, with more negative values indicating a stronger affinity, and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, with surrounding amino acid residues. jbcpm.com

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Isoquinoline Derivatives | Leucine Aminopeptidase (LAP) | Gly362 (H-bond), Zinc ions (coordination) | Not Specified | nih.gov |

| Thiazoloquinolinone Derivatives | VEGFR-2 | Lys868 | -3.24 to -6.63 | researchgate.net |

| Oxoquinoline-Carboxamide Derivatives | EGFR | Asp855, Thr854, Met793 | > -7.944 | mdpi.com |

| Chalcone-Thiadiazolyl Isoquinoline | CDK2, EGFR-TK | Not Specified | Not Specified | nih.gov |

Pharmacophore Modeling for Essential Structural Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. dergipark.org.tr These models serve as 3D queries for virtual screening to discover new compounds with different chemical scaffolds but the same essential interaction features. creative-biolabs.com

Ligand-based pharmacophore modeling is employed when the 3D structure of the target protein is unknown. creative-biolabs.com The process involves analyzing a set of known active ligands to extract common chemical features that are crucial for their biological activity. creative-biolabs.com For isoquinolin-1-one derivatives, this approach has been successfully applied. In a study targeting tumor necrosis factor α (TNFα), a five-point pharmacophore model (AAHRR) was generated from a series of active isoquinolin-1-ones. nih.gov This model consisted of two hydrogen bond acceptors (A), one hydrophobic feature (H), and two aromatic rings (R), providing a clear template of the structural requirements for TNFα inhibition. nih.gov Such a model can guide the design of new analogs and be used to screen databases for novel inhibitors. nih.govresearchgate.net

When the crystal structure of a ligand-protein complex is available, a structure-based pharmacophore model can be generated. dergipark.org.tr This method directly maps the key interaction points between the ligand and the amino acid residues in the binding site. dovepress.com Features such as hydrogen bonds, hydrophobic interactions, and ionic interactions are translated into a 3D pharmacophoric query. biointerfaceresearch.commdpi.com For a compound like this compound, if its complex with a target protein were crystallized, a structure-based model would precisely define the spatial constraints and key features. This model would highlight the roles of the methoxy (B1213986) group, the carbonyl oxygen, and the aromatic system in binding, providing a highly accurate filter for virtual screening campaigns. dovepress.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dovepress.com By developing statistically significant models, QSAR can predict the activity of newly designed molecules and identify the key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that govern their potency.

Several QSAR studies have been conducted on isoquinoline and isoquinolinone derivatives to guide the optimization of inhibitors for various targets. For instance, 3D-QSAR studies on isoquinolone derivatives as JNK1 inhibitors resulted in robust Holographic QSAR (HQSAR) and Topomer CoMFA models with high predictive ability. ccspublishing.org.cn Another study on isoquinoline-1,3-dione derivatives targeting CDK4 produced satisfactory CoMFA and CoMSIA models that highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bonding properties for inhibitory activity. bohrium.com Similarly, QSAR models for pyrimido-isoquinolin-quinones against MRSA identified steric, electronic, and hydrogen-bond acceptor properties as crucial for antibacterial activity. nih.gov A study on isoquinoline derivatives as AKR1C3 inhibitors also yielded a robust model, indicating its utility for designing novel compounds. japsonline.com

| Compound Class | Target | QSAR Model | q² (Cross-validation) | r² (Non-cross-validation) | Reference |

|---|---|---|---|---|---|

| Isoquinolone Derivatives | JNK1 | HQSAR | 0.826 | 0.987 | ccspublishing.org.cn |

| Isoquinolone Derivatives | JNK1 | Topomer CoMFA | 0.696 | 0.935 | ccspublishing.org.cn |

| Pyrimido-isoquinolin-quinones | MRSA | CoMFA | 0.660 | 0.938 | nih.gov |

| Pyrimido-isoquinolin-quinones | MRSA | CoMSIA | 0.596 | 0.895 | nih.gov |

| Isoquinoline Derivatives | AKR1C3 | MLR-based | 0.575 (Q²_LOO) | 0.644 | japsonline.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. benthamdirect.com MD simulations are crucial for assessing the stability of binding poses predicted by docking, understanding the influence of solvent, and observing the flexibility of both the ligand and the protein. researchgate.net

Virtual Screening Methodologies for Novel Hit Identification

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org This process can be either structure-based, primarily using molecular docking, or ligand-based, often employing pharmacophore models or similarity searching. wikipedia.orgnih.gov

The isoquinoline scaffold is a common feature in many biologically active compounds, making it a prime candidate for virtual screening campaigns. A typical workflow involves using a validated pharmacophore model or a protein structure as a query to filter databases like ZINC, Maybridge, or the National Cancer Institute (NCI) database. biointerfaceresearch.commdpi.com For example, a validated pharmacophore model can be used as a 3D query to retrieve compounds from a database that match the required features. biointerfaceresearch.commdpi.com The retrieved hits are then subjected to further filtering, often using molecular docking to rank them based on predicted binding affinity. mdpi.com This hierarchical approach efficiently narrows down vast chemical libraries to a manageable number of promising candidates for experimental testing. researchgate.netrsc.org A virtual screening campaign for novel inhibitors related to this compound could leverage a pharmacophore model derived from its scaffold or use a target protein structure to dock millions of commercially available compounds, leading to the identification of new and structurally diverse hits. mdpi.comnih.gov

Metabolic Studies and Biotransformation Pathways in Vitro Focus

In Vitro Metabolic Stability Assessment using Subcellular Fractions (e.g., S9 liver fractions)

The initial step in characterizing the metabolic profile of a compound is often to assess its stability in the presence of drug-metabolizing enzymes. In vitro systems, such as liver S9 fractions, provide a valuable tool for this purpose. researchgate.net Liver S9 fractions contain a broad range of both Phase I and Phase II metabolic enzymes, offering a comprehensive preliminary screen of a compound's metabolic lability. researchgate.net

The assessment of 8-Methoxy-2-methylisoquinolin-1(2H)-one's metabolic stability would typically involve incubating the compound with liver S9 fractions from various species (e.g., human, rat, mouse) in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, UDPGA for UGT enzymes). The concentration of the parent compound is then monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. These values provide an early indication of how rapidly the compound might be cleared from the body in vivo. A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance, suggesting it may persist in the body for a longer duration. Conversely, a compound with low metabolic stability will be rapidly metabolized, resulting in a shorter half-life and higher clearance.

While specific experimental data for the metabolic stability of this compound is not publicly available, the following table illustrates a hypothetical outcome of such an experiment, based on typical methodologies in the field.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver S9 Fractions

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|

| Human | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

Identification of In Vitro Metabolites of this compound

Following the stability assessment, the next crucial step is the identification of the metabolites formed. This process, often referred to as metabolite profiling or "met-ID," involves analyzing the incubation mixtures from the stability assay using high-resolution mass spectrometry (HR-MS). researchgate.net By comparing the mass spectra of samples with and without the parent compound, and by analyzing the fragmentation patterns of new peaks, potential metabolites can be identified.

For this compound, several metabolic pathways could be predicted based on its chemical structure. These include:

O-demethylation: The methoxy (B1213986) group at the 8-position is a likely site for O-demethylation, which would result in the formation of a hydroxylated metabolite.

Hydroxylation: Aromatic hydroxylation could occur on the isoquinolinone ring system.

N-demethylation: The methyl group on the nitrogen atom could be removed to form a secondary amine metabolite.

Further structural elucidation of these potential metabolites would typically require techniques such as nuclear magnetic resonance (NMR) spectroscopy after isolation and purification.

The table below presents a hypothetical list of potential in vitro metabolites of this compound that could be identified through such studies.

Table 2: Potential In Vitro Metabolites of this compound

| Metabolite ID | Proposed Biotransformation | Chemical Name |

|---|---|---|

| M1 | O-demethylation | 8-Hydroxy-2-methylisoquinolin-1(2H)-one |

| M2 | Aromatic Hydroxylation | 8-Methoxy-x-hydroxy-2-methylisoquinolin-1(2H)-one |

Enzymatic Biotransformation Mechanisms

Once metabolites are identified, the focus shifts to determining which enzymes are responsible for their formation. This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

The primary enzymes involved in drug metabolism are the cytochrome P450 (CYP) superfamily for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions. To identify the specific enzymes involved in the biotransformation of this compound, several experimental approaches can be employed:

Recombinant Human Enzymes: Incubating the compound with individual recombinant human CYP or UGT enzymes can directly identify which isoforms are capable of metabolizing it.

Based on the predicted metabolic pathways, it is plausible that CYP enzymes are primarily responsible for the O-demethylation and hydroxylation of this compound. The specific isoforms involved would need to be determined experimentally.

The following table outlines a hypothetical summary of the enzymatic contributions to the metabolism of this compound.

Table 3: Hypothetical Enzymatic Contribution to the Biotransformation of this compound

| Metabolic Pathway | Primary Enzyme Family | Potential Specific Isoforms |

|---|---|---|

| O-demethylation | Cytochrome P450 (CYP) | CYP1A2, CYP2D6, CYP3A4 |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | CYP2C9, CYP2D6 |

Future Directions and Research Perspectives for 8 Methoxy 2 Methylisoquinolin 1 2h One

Integration of Advanced Synthetic Methodologies with Computational Design

The future synthesis of 8-Methoxy-2-methylisoquinolin-1(2H)-one and its derivatives will likely move beyond traditional methods, embracing more efficient and sophisticated techniques. The integration of computational design and in silico modeling is expected to play a pivotal role in streamlining the synthetic process. nih.govmdpi.commdpi.comresearchgate.netsamipubco.commdpi.com

Key Future Methodologies:

Flow Chemistry and Microfluidics: These technologies offer precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. Their application can facilitate the rapid synthesis of a library of this compound analogues for screening.

Photoredox and Electrocatalysis: These green chemistry approaches can enable novel bond formations and functional group interconversions under mild conditions, potentially opening up new synthetic routes to complex isoquinolinone structures.

Computational Modeling: In silico tools, including molecular docking and density functional theory (DFT) calculations, will be instrumental in predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways with improved efficiency. researchgate.net By simulating reaction mechanisms, chemists can identify the most promising synthetic strategies before entering the laboratory, thereby saving time and resources.

Exploration of Novel Molecular Targets and Pathways for Isoquinolinone Derivatives

While the initial biological activities of some isoquinolinone derivatives have been characterized, a vast landscape of potential molecular targets remains to be explored for this compound. Future research will focus on identifying and validating novel cellular targets and pathways through which this compound and its analogues exert their effects.

Potential Areas of Investigation:

Kinase Inhibition: Many isoquinoline (B145761) derivatives have shown potent inhibitory activity against various kinases involved in cancer progression. Future studies could involve screening this compound against a broad panel of kinases to identify novel targets. For instance, related quinoline (B57606) compounds have been investigated as inhibitors of TGFβ RII kinase, a key player in breast cancer. nih.gov

Epigenetic Modulation: The role of isoquinolinones in modulating epigenetic enzymes, such as histone deacetylases (HDACs) and methyltransferases, is an emerging area of research. Investigating the effect of this compound on these targets could reveal new therapeutic avenues for cancer and other diseases.

Neuroinflammation and Neurodegeneration: Given the diverse biological activities of isoquinolines, exploring the potential of this compound to modulate pathways involved in neuroinflammatory and neurodegenerative diseases is a promising future direction. Some studies have pointed towards the potential of isoquinolinones to interact with melatonin (B1676174) receptors, suggesting applications in neurological disorders. evitachem.com

Signal Transduction Pathways: A deeper understanding of how this compound impacts key signaling pathways, such as the PI3K/AKT/mTOR pathway, is crucial. nih.govmdpi.comnih.gov Elucidating these mechanisms will provide valuable insights into its mode of action and potential therapeutic applications.

Below is a table summarizing potential molecular targets for future investigation:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | TGFβ RII, EGFR, VEGFR | Cancer |

| Epigenetic Modifiers | HDACs, DNMTs | Cancer, Neurological Disorders |

| G-Protein Coupled Receptors | Melatonin Receptors | Sleep Disorders, Neurological Disorders |

| Signaling Pathway Proteins | PI3K, AKT, mTOR | Cancer |

Development of Next-Generation Analogues with Tailored Properties

The development of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties is a critical future direction. This will be guided by a deep understanding of the structure-activity relationships (SAR) of the isoquinolinone scaffold. nih.govresearchgate.netnih.gov

Strategies for Analogue Development:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 8-methoxy and 2-methyl groups, as well as substitutions on the isoquinolinone core, will be performed to delineate the key structural features required for biological activity. SAR studies on related compounds have shown that the position and nature of substituents, such as methoxy (B1213986) groups, can significantly influence their anticancer and antimigratory activities. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to analogues with enhanced properties. For example, replacing the methoxy group with other electron-donating or halogen groups could modulate the electronic properties and binding interactions of the molecule.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create more potent lead compounds. FBDD could be a powerful tool for developing novel analogues of this compound.

The following table outlines key structural modifications and their potential impact on the properties of this compound analogues:

| Modification Site | Type of Modification | Potential Impact |

| 8-position (Methoxy group) | Replacement with other alkoxy groups, halogens, or hydrogen bond donors/acceptors | Altered potency, selectivity, and solubility |

| 2-position (Methyl group) | Variation of alkyl chain length, introduction of cyclic or aromatic moieties | Modified pharmacokinetic properties and target binding |

| Isoquinolinone Core | Substitution at various positions with electron-withdrawing or -donating groups | Enhanced biological activity and target specificity |

Interdisciplinary Approaches in Isoquinolinone Research

The complexity of drug discovery and development necessitates a collaborative and interdisciplinary approach. The future success of research on this compound will depend on the effective integration of expertise from various scientific disciplines.

Key Interdisciplinary Collaborations:

Chemistry and Biology: A close collaboration between synthetic chemists and molecular and cellular biologists is essential for the design, synthesis, and biological evaluation of novel analogues.

Computational Science: The integration of computational chemists and bioinformaticians will be crucial for in silico drug design, target identification, and data analysis. nih.govmdpi.commdpi.comsamipubco.comnih.gov

Pharmacology and Toxicology: Expertise in pharmacology and toxicology will be vital for preclinical studies to assess the efficacy, safety, and pharmacokinetic profiles of lead compounds.

Clinical Research: Ultimately, collaboration with clinicians will be necessary to translate promising preclinical findings into clinical trials and patient-centric therapies.

By fostering these interdisciplinary collaborations, researchers can accelerate the journey of this compound from a promising lead compound to a potential therapeutic agent that can address unmet medical needs. The multifaceted approach outlined here provides a comprehensive roadmap for the future of research in this exciting area of medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.